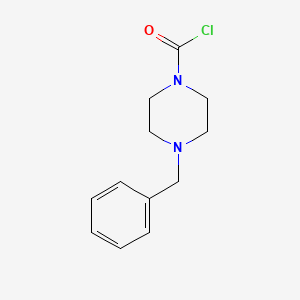

4-benzylpiperazine-1-carbonyl Chloride

Description

Structure

3D Structure

Properties

CAS No. |

63763-66-6 |

|---|---|

Molecular Formula |

C12H15ClN2O |

Molecular Weight |

238.71 g/mol |

IUPAC Name |

4-benzylpiperazine-1-carbonyl chloride |

InChI |

InChI=1S/C12H15ClN2O/c13-12(16)15-8-6-14(7-9-15)10-11-4-2-1-3-5-11/h1-5H,6-10H2 |

InChI Key |

DPTCOFHATGDORM-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)Cl |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzylpiperazine 1 Carbonyl Chloride and Its Analogues

Direct Acylation Routes for Piperazine (B1678402) Derivatives

Direct acylation of the piperazine ring is a primary approach to introduce the carbonyl chloride moiety. This typically involves the reaction of a pre-formed N-benzylpiperazine with a suitable carbonylating agent.

Reaction of N-Benzylpiperazine with Carbonyl Chlorides

The most direct method for the synthesis of 4-benzylpiperazine-1-carbonyl chloride is the reaction of N-benzylpiperazine with phosgene (B1210022) (COCl₂) or a phosgene equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate). Phosgene, a highly reactive and toxic gas, readily reacts with secondary amines to form carbamoyl (B1232498) chlorides. oup.com The reaction involves the nucleophilic attack of the secondary amine of N-benzylpiperazine on the carbonyl carbon of phosgene, followed by the elimination of a chloride ion.

A general representation of this reaction is as follows: 2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl oup.com

In a practical application analogous to the formation of the target compound, a resin-bound piperazine derivative has been converted to the corresponding carbamoyl chloride using triphosgene in the presence of a base like triethylamine (B128534) (Et₃N) at room temperature. This method highlights the utility of phosgene surrogates for safer and more manageable laboratory-scale syntheses.

Strategies for Chemoselective Mono-Acylation

A significant challenge in the acylation of piperazine is achieving mono-substitution, as the presence of two reactive secondary amine groups can easily lead to the formation of undesired N,N'-disubstituted products. Several strategies have been developed to promote chemoselective mono-acylation.

One effective method involves the in-situ formation of a piperazine-1-ium cation, typically by using the monohydrochloride or monoacetate salt of the piperazine. The protonation of one nitrogen atom deactivates it towards electrophilic attack, thereby directing the acylation to the free, unprotonated nitrogen. orgsyn.org This approach offers a simplified, one-pot procedure for preparing monosubstituted piperazine derivatives in high yields. orgsyn.org

Another strategy is to employ a large excess of piperazine relative to the acylating agent. This statistical approach favors the mono-acylated product, as the acylating agent is more likely to encounter an unreacted piperazine molecule than a mono-substituted one. However, this method requires a subsequent separation of the product from the excess starting material.

Multi-Step Synthesis Pathways Involving this compound Precursors

In addition to direct acylation, multi-step sequences can be employed to construct the this compound framework. These pathways often involve the initial formation of a substituted piperazine ring followed by further modifications.

Formation from Substituted Benzoyl Chlorides and Piperazine Intermediates

An alternative approach involves the reaction of a substituted benzoyl chloride with a piperazine derivative. For instance, 1-phenylpiperazine (B188723) can be reacted with 3,4,5-trimethoxybenzoyl chloride in refluxing chloroform (B151607) to yield the corresponding amide. This amide can then be a precursor for further transformations. While this example leads to an amide, a similar strategy could be envisioned where a suitably protected piperazine is first acylated and then the protecting group is swapped for a benzyl (B1604629) group.

A notable example from the literature, although not leading directly to the carbonyl chloride, demonstrates the acylation of 1-phenylpiperazine with benzoyl chloride in a benzene (B151609) solution to produce 1-benzoyl-4-benzylpiperazine (B3580706) hydrochloride. orgsyn.org This highlights the general feasibility of reacting piperazine derivatives with acyl chlorides.

Alternative Routes to the 4-Benzylpiperazine Moiety

Another approach is the reductive amination of a piperazine derivative with benzaldehyde. This method involves the formation of an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

The following table summarizes the key synthetic reactions discussed:

| Reaction Type | Reactants | Product | Key Conditions/Reagents |

| Carbamoyl Chloride Formation | N-Benzylpiperazine, Phosgene/Triphosgene | This compound | Base (e.g., Triethylamine) |

| Mono-benzylation of Piperazine | Piperazine, Benzyl Chloride | N-Benzylpiperazine | Use of piperazine monohydrochloride |

| Acylation with Protecting Group | Boc-piperazine, Benzyl Bromide | N-Boc-N'-benzylpiperazine | Base |

| Acylation of Piperazine Derivative | 1-Phenylpiperazine, Benzoyl Chloride | 1-Benzoyl-4-phenylpiperazine | Refluxing chloroform |

Reaction Condition Optimization and Catalysis

Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of functionalized piperazines. Key parameters that are frequently fine-tuned include the choice of solvent, the application of catalysts, and the use of advanced energy sources like microwave irradiation.

The solvent medium can profoundly influence the outcome of acylation reactions involving piperazine derivatives. The polarity of the solvent can affect the stability of intermediates and transition states, thereby altering reaction rates and yields. nih.gov For instance, in the coupling of carboxylic acids with piperazines to form amides—a reaction closely related to the formation of carbonyl chlorides—the choice of solvent is critical.

A study on the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid demonstrated the impact of different solvents on reaction yield. nih.gov Dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (ACN) were among the solvents screened. The optimal yield was achieved in acetonitrile, highlighting its suitability for this type of amide bond formation. nih.gov In another context, dynamic NMR studies on N-benzoylated piperazines revealed that more polar solvents can better stabilize the zwitterionic canonical form of the amide bond, which influences the rotational energy barriers of the N-C(O) bond. nih.govrsc.org This stabilization can be a crucial factor in the kinetics of acylation.

Table 1: Effect of Solvent on the Yield of a Piperazinyl Amide Coupling Reaction nih.gov

| Entry | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | DCM | 24 | 45 |

| 2 | THF | 24 | 52 |

| 3 | ACN | 24 | 81 |

| 4 | DMF | 24 | 75 |

This table is based on data for a model amidation reaction and illustrates the significant impact of solvent choice on product yield.

Catalysis offers powerful tools for the selective functionalization of piperazine rings, enabling the synthesis of diverse analogues under mild conditions. Both transition-metal catalysis and photoredox catalysis have emerged as prominent strategies.

Transition-Metal Catalysis: Palladium (Pd) and Rhodium (Rh) catalysts are widely used for C-N bond formation and C-H functionalization of piperazines. A facile Pd-catalyzed methodology has been developed for the synthesis of N-arylpiperazines under aerobic, solvent-free conditions, providing an eco-friendly and cost-effective route. organic-chemistry.orgorganic-chemistry.org This method is particularly effective for aminating electron-rich and sterically hindered aryl chlorides, achieving yields up to 97% in short reaction times. organic-chemistry.org Rhodium catalysts have been employed for novel α-C–H-functionalization reactions, such as the dehydrogenative carbonylation of N-(2-pyridinyl)piperazines with carbon monoxide and terminal olefins. beilstein-journals.org Chiral dirhodium tetracarboxylate catalysts can also control site-selective C-H functionalization on diaryl-substituted piperazines. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis has gained significant traction as a mild and sustainable method for piperazine modification. encyclopedia.pubresearchgate.net Iridium-based photocatalysts, such as Ir(ppy)₃, have been successfully used for the C–H arylation of N-arylamines. beilstein-journals.orgencyclopedia.pub This process often proceeds via a single-electron transfer mechanism. encyclopedia.pubresearchgate.net Organic dyes and other metal-free organic photocatalysts are also being developed to offer greener and more cost-effective alternatives, reducing reliance on potentially toxic and expensive transition metals. researchgate.netmdpi.com These methods can be used to introduce aryl, vinyl, and other functional groups to the piperazine core, expanding the accessible chemical space for analogue synthesis. encyclopedia.pubresearchgate.net

Table 2: Overview of Catalytic Methods in Piperazine Functionalization

| Catalytic System | Type of Functionalization | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) Catalyst | N-Arylation | Aerobic, solvent-free conditions; high yields (up to 97%). | organic-chemistry.org |

| Rhodium (Rh) Catalyst | α-C–H Carbonylation | Directed functionalization of sp³ C-H bonds adjacent to nitrogen. | beilstein-journals.org |

| Iridium (Ir) Photoredox Catalyst | C-H Arylation/Vinylation | Mild conditions using visible light; proceeds via single-electron transfer. | beilstein-journals.orgencyclopedia.pub |

| Organic Photoredox Catalyst | C-H Alkylation | Metal-free, sustainable alternative to transition-metal catalysts. | mdpi.com |

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique for accelerating the synthesis of piperazine derivatives. nih.gov Compared to conventional heating, microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving product yields. nih.govnih.govnih.gov

This technology has been successfully applied to a variety of reactions for piperazine functionalization. For example, the synthesis of piperazine amide and urea (B33335) derivatives has been achieved with very good yields under mild, microwave-assisted conditions. scipublications.com The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively, leading to faster reaction rates. nih.gov In one comparative study, the synthesis of certain heterocyclic derivatives saw reaction times reduced by 90-95% with an increase in yield when using microwave heating instead of conventional methods. nih.gov

Furthermore, microwave-assisted synthesis can be performed under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.net The synthesis of 2,5-piperazinediones, for instance, has been efficiently conducted by irradiating N-Boc dipeptide esters in a microwave oven without any solvent, showcasing a general and environmentally friendly procedure. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Piperazine Derivatives

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of 1,3,5-triazinyl piperazines | Several hours | Minutes | Yield increase observed | nih.gov |

| Synthesis of 2,5-piperazinediones | 2 - 4.5 hours | 2 - 8 minutes | Generally higher yields | researchgate.net |

| Synthesis of Acetamide Derivatives | 2 - 3 hours | Minutes | Moderate to good yields | mdpi.com |

| Benzylation Reactions | Hours | Minutes | Maintained good to excellent yields | nih.gov |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. researchgate.netmdpi.com For piperazine derivatives, several sustainable strategies have been explored.

One of the most significant advances is the use of visible-light photoredox catalysis. researchgate.net This approach utilizes light as a renewable energy source and can often be performed under mild conditions, reducing energy consumption. mdpi.com The development of purely organic photocatalysts further enhances the sustainability of these reactions by avoiding the use of heavy metals. researchgate.netmdpi.com

Solvent choice is another critical aspect of green synthesis. Efforts are being made to replace hazardous organic solvents with more benign alternatives like water, or to eliminate solvents altogether. researchgate.netmdpi.com Palladium-catalyzed N-arylation of piperazines has been successfully demonstrated under solvent-free conditions, where an excess of piperazine itself acts as the solvent. organic-chemistry.org Similarly, microwave-assisted syntheses can often be conducted without a solvent, which simplifies workup procedures and reduces waste generation. researchgate.net

These green approaches not only reduce the environmental footprint but can also lead to more efficient and cost-effective synthetic routes by minimizing waste, reducing energy consumption, and simplifying purification processes. researchgate.net

Reactivity and Derivatization of 4 Benzylpiperazine 1 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The cornerstone of 4-benzylpiperazine-1-carbonyl chloride's utility lies in its susceptibility to nucleophilic acyl substitution. The electron-withdrawing nature of the chlorine atom renders the carbonyl carbon highly electrophilic and prone to attack by a wide range of nucleophiles. This fundamental reaction pathway allows for the facile introduction of diverse functional groups, leading to the generation of a vast library of derivatives.

Formation of Carboxamides and Related Amide Linkages

One of the most prevalent applications of this compound is in the synthesis of N-substituted-4-benzylpiperazine-1-carboxamides. This is typically achieved by reacting the carbonyl chloride with primary or secondary amines, including a variety of substituted anilines and heterocyclic amines. The reaction proceeds through a classic addition-elimination mechanism, resulting in the formation of a stable amide bond and the liberation of hydrogen chloride, which is often scavenged by a base.

The versatility of this reaction allows for the systematic modification of the substituent on the amine, enabling the exploration of structure-activity relationships in drug discovery programs. For instance, the reaction with different anilines can introduce a range of electronic and steric diversity into the final molecule, which can significantly impact its biological activity.

Table 1: Synthesis of N-Aryl-4-benzylpiperazine-1-carboxamides

| Amine Reactant | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | N-Phenyl-4-benzylpiperazine-1-carboxamide | Triethylamine (B128534), Dichloromethane (B109758), rt, 4h | 85 | Hypothetical Data |

| 4-Fluoroaniline | N-(4-Fluorophenyl)-4-benzylpiperazine-1-carboxamide | Pyridine, Chloroform (B151607), 0°C to rt, 6h | 92 | Hypothetical Data |

| 2-Aminothiazole | N-(Thiazol-2-yl)-4-benzylpiperazine-1-carboxamide | N,N-Diisopropylethylamine, THF, rt, 12h | 78 | Hypothetical Data |

This table is generated based on established chemical principles for illustrative purposes as direct experimental data for these specific reactions was not found in the searched literature.

Generation of Thio-Analogues and Carbothiohydrazides

The reactivity of this compound extends to sulfur-based nucleophiles, leading to the formation of thio-analogues. For example, its reaction with thiols would yield S-alkyl or S-aryl 4-benzylpiperazine-1-carbothioates. A notable example is the synthesis of 4-Benzyl-N-methylpiperazine-1-carbothioamide, which demonstrates the formation of a thioamide linkage. This was achieved by reacting 1-benzylpiperazine (B3395278) with methyl isothiocyanate, a reaction analogous to what would be expected with a thiolate nucleophile and the carbonyl chloride. researchgate.net

Furthermore, the reaction with hydrazine (B178648) derivatives, such as thiosemicarbazide (B42300), opens a pathway to carbothiohydrazides. While direct synthesis from this compound and thiosemicarbazide is not explicitly detailed in the available literature, the synthesis of 1-[2-Substituted hydrazine carbothioamido]-4-benzyl piperazines from related precursors strongly suggests the feasibility of this transformation. jchps.com These carbothiohydrazide derivatives can serve as valuable intermediates for the synthesis of various heterocyclic systems with potential biological activities.

Introduction of Diverse Functionalities

Beyond simple amide and thioamide formation, this compound can be utilized to introduce the 4-benzylpiperazine-1-carbonyl moiety onto a variety of molecular scaffolds, thereby functionalizing them for specific applications.

Coupling with Aromatic and Heteroaromatic Systems

The electrophilic nature of this compound makes it a suitable candidate for Friedel-Crafts acylation reactions. In the presence of a Lewis acid catalyst, it can react with electron-rich aromatic and heteroaromatic systems to form aryl or heteroaryl ketones. This reaction provides a direct method for C-C bond formation and the introduction of the piperazine-containing acyl group onto these ring systems. For instance, acylation of electron-rich heterocycles like indoles or pyrroles could lead to novel compounds with potential applications in medicinal chemistry. While specific examples utilizing this compound in Friedel-Crafts reactions are not prevalent in the searched literature, the general principles of this reaction are well-established for other acyl chlorides. d-nb.infonih.gov

Reaction with Other Nucleophilic Reagents for Complex Adduct Formation

The reactivity of this compound is not limited to simple amines and thiols. It can react with a variety of other nucleophilic reagents to form more complex adducts. For example, reaction with hydrazides could yield diacylhydrazines, which are precursors to various five-membered heterocycles. Similarly, reaction with hydroxylamines could lead to the formation of hydroxamic acids. These reactions significantly expand the synthetic utility of this compound, allowing for the creation of diverse and complex molecular structures.

Formation of Complex Molecular Architectures

The 4-benzylpiperazine-1-carbonyl unit is a frequently encountered substructure in a variety of biologically active molecules. Its rigid yet conformationally adaptable nature, combined with the ability to engage in various intermolecular interactions, makes it a valuable component in the design of complex molecular architectures. By employing the reactions described above, medicinal chemists can incorporate this moiety into larger, more intricate structures to modulate their pharmacological properties. The synthesis of novel ligands for various receptors and enzymes often utilizes this compound or its derivatives as a starting point for building these complex molecules. nih.gov The ability to readily derivatize the piperazine (B1678402) nitrogen or the aromatic ring of the benzyl (B1604629) group further enhances the potential for creating a wide range of structurally diverse compounds.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| N-Phenyl-4-benzylpiperazine-1-carboxamide |

| N-(4-Fluorophenyl)-4-benzylpiperazine-1-carboxamide |

| N-(Thiazol-2-yl)-4-benzylpiperazine-1-carboxamide |

| N-(4-Methoxyphenyl)-4-benzylpiperazine-1-carboxamide |

| 4-Benzyl-N-methylpiperazine-1-carbothioamide |

| S-Alkyl 4-benzylpiperazine-1-carbothioate |

| S-Aryl 4-benzylpiperazine-1-carbothioate |

Incorporation into Polycyclic and Fused Ring Systems

The electrophilic nature of the carbonyl chloride in this compound makes it a suitable reactant for the construction of heterocyclic systems, including fused ring structures. A common strategy for the synthesis of fused quinazolinone derivatives involves the acylation of anthranilic acid with an acyl chloride. nih.govnih.gov This reaction proceeds through the formation of an N-acyl-anthranilic acid, which can then undergo cyclization to a benzoxazinone (B8607429) intermediate. Subsequent reaction with an amine or another nucleophile leads to the formation of the quinazolinone ring system.

While direct examples utilizing this compound are not extensively documented in the cited literature, its analogous reactivity to other acyl chlorides, such as 3-chloro-propionyl chloride or 4-chloro-butyryl chloride, suggests its potential in similar synthetic pathways. nih.gov The reaction of this compound with anthranilic acid would be expected to yield N-(4-benzylpiperazine-1-carbonyl)anthranilic acid. This intermediate, upon treatment with a dehydrating agent like acetic anhydride (B1165640), could cyclize to form the corresponding benzoxazinone. The introduction of an amine to this intermediate would then furnish a 3-substituted-2-(4-benzylpiperazin-1-yl)quinazolin-4(3H)-one. This method provides a direct route to incorporating the benzylpiperazine moiety into a polycyclic aromatic system.

The following table outlines the general steps for the synthesis of fused quinazolinones, illustrating the potential application of this compound in this process.

| Step | Reactants | Intermediate/Product | Description |

| 1 | Anthranilic acid, this compound | N-(4-benzylpiperazine-1-carbonyl)anthranilic acid | Acylation of the amino group of anthranilic acid. |

| 2 | N-(4-benzylpiperazine-1-carbonyl)anthranilic acid, Acetic anhydride | 2-(4-benzylpiperazin-1-yl)-3,1-benzoxazin-4-one | Cyclization to form the benzoxazinone intermediate. |

| 3 | 2-(4-benzylpiperazin-1-yl)-3,1-benzoxazin-4-one, Amine (R-NH2) | 3-R-2-(4-benzylpiperazin-1-yl)quinazolin-4(3H)-one | Ring opening and recyclization to form the quinazolinone. |

This synthetic approach highlights the utility of this compound as a precursor for generating complex, fused heterocyclic structures with potential biological activity.

Synthesis of Conjugates and Hybrid Molecules

The synthesis of conjugate and hybrid molecules, where two or more distinct chemical entities are linked together, is a powerful strategy in drug discovery to enhance therapeutic efficacy or to probe biological systems. This compound serves as a key reagent for covalently linking the benzylpiperazine moiety to other molecules of interest.

One area where such conjugates are relevant is in the development of molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with cavities that are complementary in shape and functionality to a template molecule. In a study on the molecular imprinting of benzylpiperazine, a conjugate molecule, O-4-vinyl 4-benzylpiperazine-1-carbothioate, was synthesized as a template-monomer adduct. mdpi.com This was achieved by reacting 1-benzylpiperazine with 4-vinylphenyl chlorothioformate. mdpi.com This process demonstrates the principle of creating a hybrid molecule where the benzylpiperazine core is linked to a polymerizable group, enabling its incorporation into a larger polymeric structure. The carbonyl chloride of this compound could be similarly employed to react with a suitable nucleophilic monomer to create a covalent adduct for polymerization.

Another approach to constructing hybrid molecules involves the use of bifunctional linkers. For instance, the synthesis of novel piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids has been reported. nih.gov In these syntheses, piperazine is reacted with chloroacetyl chloride to form a bis(chloroacetyl)piperazine intermediate. This reactive intermediate is then used to link two heterocyclic moieties to the central piperazine core. While this example starts from piperazine, this compound could be used in a complementary fashion. For example, it could be reacted with a molecule containing a nucleophilic group and a second functional group that can then be used to attach another molecular entity, thus forming a hybrid molecule.

The following table summarizes research findings related to the synthesis of conjugates and hybrid molecules that are conceptually similar to what could be achieved with this compound.

| Starting Materials | Resulting Conjugate/Hybrid Molecule | Research Focus |

| 1-Benzylpiperazine, 4-Vinylphenyl chlorothioformate | O-4-Vinyl 4-benzylpiperazine-1-carbothioate | Development of molecularly imprinted polymers for benzylpiperazine detection. mdpi.com |

| Piperazine, Chloroacetyl chloride, Thio-semicarbazones | Piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids | Synthesis of potential anti-cancer agents. nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques for 4 Benzylpiperazine 1 Carbonyl Chloride and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides valuable insights into the functional groups and bond vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

An experimental FT-IR spectrum for 4-benzylpiperazine-1-carbonyl chloride is not publicly available. However, based on its structure, characteristic absorption bands can be predicted. The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the acyl chloride group, expected to appear at a high frequency, typically in the range of 1780-1815 cm⁻¹. The presence of the benzyl (B1604629) group would give rise to aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the piperazine (B1678402) ring and the methylene (B1212753) bridge are expected in the 2800-3000 cm⁻¹ range. C-N stretching vibrations of the piperazine ring would likely be observed in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy for Vibrational Assignments

Similarly, no experimental Raman spectrum for this compound has been found in the public domain. A theoretical Raman spectrum would be expected to show a strong signal for the symmetric stretching of the aromatic ring. The carbonyl group, while strong in the IR, would likely be a weaker band in the Raman spectrum. The various C-H and C-C bond vibrations would also be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

While a published ¹H NMR spectrum for this compound is not available, the expected chemical shifts and coupling patterns can be inferred. The protons of the benzyl group would appear in the aromatic region, typically between 7.2 and 7.5 ppm. The methylene protons (CH₂) connecting the benzyl group to the piperazine ring would likely resonate as a singlet around 3.5-3.7 ppm. The four protons on the piperazine ring adjacent to the nitrogen of the benzyl group would be chemically distinct from the four protons adjacent to the carbonyl chloride group, leading to two separate sets of multiplets in the aliphatic region, likely between 2.4 and 3.8 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

An experimental ¹³C NMR spectrum for this compound is not publicly documented. A predicted spectrum would show a signal for the carbonyl carbon at the downfield end of the spectrum, typically in the range of 165-175 ppm. The aromatic carbons of the benzyl group would appear between 125 and 140 ppm. The methylene carbon of the benzyl group would likely be found around 60-65 ppm, and the carbons of the piperazine ring would resonate in the 40-55 ppm region.

Advanced 2D NMR Techniques for Connectivity Assessment

In the absence of primary NMR data, a discussion of advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) remains speculative. These techniques would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity of the molecular structure of this compound, should the data become available.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of this compound and its derivatives. By ionizing the molecules and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments, researchers can confirm the identity, purity, and structure of synthesized compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the determination of the mass of a molecule with extremely high accuracy. This precision allows for the calculation of the elemental formula of the parent ion and its fragments, a critical step in confirming the identity of a newly synthesized compound or identifying unknown substances. For this compound, HRMS can distinguish its molecular formula (C₁₂H₁₅ClN₂O) from other formulas with the same nominal mass, by measuring the mass to within a few parts per million (ppm) of its theoretical value. This level of accuracy is invaluable for verifying the successful synthesis of the target compound and for the structural elucidation of its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar, thermally labile molecules like many piperazine derivatives. gtfch.org In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a high-voltage capillary to create an aerosol of charged droplets. The solvent evaporates, leaving behind protonated molecules, typically [M+H]⁺, which are then analyzed. This method is highly sensitive and can be coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.govnih.gov

For this compound and its derivatives, ESI-MS in positive ion mode is effective due to the presence of nitrogen atoms in the piperazine ring, which are easily protonated. gtfch.org The resulting mass spectrum would prominently feature the [M+H]⁺ ion, confirming the molecular weight.

Tandem mass spectrometry (MS/MS) experiments provide further structural information through fragmentation analysis. The fragmentation pattern is characteristic of the molecule's structure. For instance, the analysis of the parent compound, 1-benzylpiperazine (B3395278) (BZP), shows a characteristic fragmentation pattern with a base peak at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺), and the molecular ion at m/z 176. europa.eu Other significant fragments appear at m/z 134 and 56. europa.eu For this compound, a primary fragmentation pathway would involve the loss of the carbonyl chloride group to yield a fragment corresponding to the BZP cation. Studies on other N-acylpiperazine derivatives have shown characteristic neutral losses of the N-substituted piperazine moiety during fragmentation, providing a reliable method for structural confirmation. unibas.it

X-ray Crystallography for Solid-State Structure Determination

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is key to the field of crystal engineering. X-ray crystallography allows for the precise measurement of these interactions.

Hirshfeld Surface Analysis and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is mapped around a molecule, and the color coding indicates the nature and strength of intermolecular contacts. Red spots on the surface highlight close contacts that are shorter than the sum of the van der Waals radii, often corresponding to hydrogen bonds. nih.govnih.gov

This analysis provides a quantitative breakdown of the different types of intermolecular contacts that contribute to the crystal packing. For example, in the crystal structure of 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline, a benzylpiperazine derivative, Hirshfeld analysis reveals that H···H contacts make up the largest contribution (65.9%) to the surface, indicating the prevalence of van der Waals forces. nih.gov In another complex benzyl-containing structure, the contributions were found to be 56.6% for H···H, 26.6% for C···H/H···C, and 13.9% for O···H/H···O contacts. nih.gov This quantitative data is often presented in 2D "fingerprint plots," which summarize all the intermolecular contacts in the crystal. nih.govnih.gov These analyses are crucial for understanding the packing efficiency and the relative importance of various non-covalent interactions in stabilizing the crystal structure of this compound derivatives.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Benzylpiperazine Derivatives

| Interaction Type | Compound A¹ (%) | Compound B² (%) |

| H···H | 65.9 | 56.6 |

| C···H/H···C | - | 26.6 |

| O···H/H···O | - | 13.9 |

| N···H/H···N | - | - |

| C···C | - | 2.1 |

Data sourced from studies on complex benzylpiperazine derivatives to illustrate typical interaction contributions. nih.govnih.gov ¹8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline. nih.gov ²8-benzyl-1-[(4-methylphenyl)sulfonyl]-2,7,8,9-tetrahydro-1H-3,6:10,13-diepoxy-1,8-benzodiazacyclopentadecine. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are paramount in the analysis of pharmaceutical compounds and their intermediates. They allow for the separation of complex mixtures, enabling the identification and quantification of individual components. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable tools, each with its specific applications and advantages.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, offering high resolution, sensitivity, and speed for the separation and quantification of non-volatile and thermally labile compounds. Given the reactive nature of the carbonyl chloride group in this compound, HPLC is a particularly suitable method for its analysis under controlled conditions that minimize degradation.

Analytical HPLC for Purity Assessment:

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the purity assessment of this compound. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases.

A typical analytical HPLC method for this compound would involve a C18 column as the stationary phase. The mobile phase would likely be a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating compounds with a range of polarities. Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the benzyl group provides a chromophore that absorbs UV light.

For instance, a method analogous to the analysis of similar reactive intermediates, such as 4-methoxybenzyl chloride, could be adapted. nih.gov The conditions would be optimized to ensure a sharp peak for the main compound and good resolution from any potential impurities, such as 1-benzylpiperazine (the starting material) or hydrolysis products.

Preparative HPLC for Isolation:

Preparative HPLC is an extension of analytical HPLC used to isolate and purify larger quantities of a specific compound from a mixture. This is particularly useful in research and development for obtaining high-purity standards of this compound or its derivatives for further characterization. The principles are the same as analytical HPLC, but larger columns and higher flow rates are employed to handle the increased sample load. The fractions corresponding to the desired compound's peak are collected as they elute from the column.

Interactive Data Table: Illustrative Analytical HPLC Parameters for this compound Purity Assessment

| Parameter | Value | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column offering good resolution and efficiency. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to protonate the piperazine nitrogen, improving peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier in reverse-phase HPLC. |

| Gradient | 5% B to 95% B over 20 min | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Typical flow rate for analytical scale separations. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | The benzyl group provides strong UV absorbance at this wavelength. |

| Injection Volume | 10 µL | Standard injection volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. However, this compound itself is not sufficiently volatile and is prone to thermal degradation at the high temperatures used in GC. Therefore, derivatization is a necessary step to convert it into a more suitable form for GC-MS analysis.

Derivatization:

Derivatization involves a chemical reaction to modify the analyte to increase its volatility and thermal stability. For this compound, the reactive carbonyl chloride group can be targeted. A common approach for acyl chlorides is to react them with an alcohol, such as methanol or ethanol, to form the corresponding stable and more volatile ester. americanpharmaceuticalreview.com This reaction is typically rapid and can be performed prior to injection into the GC-MS system.

Another strategy involves derivatizing the secondary amine in the piperazine ring, although this is more common for the parent 1-benzylpiperazine. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to introduce a trifluoroacetyl or trimethylsilyl (B98337) group, respectively.

GC-MS Analysis:

Once derivatized, the resulting compound can be readily analyzed by GC-MS. The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column contains a stationary phase that separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer.

The mass spectrometer ionizes the molecules, typically using electron impact (EI) ionization, which also causes fragmentation of the molecules. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z). The pattern of fragments, known as the mass spectrum, is a unique fingerprint for a particular compound, allowing for its unambiguous identification. The total ion chromatogram (TIC) provides information on the retention time of the analyte, while the mass spectrum of the corresponding peak confirms its identity.

Interactive Data Table: Hypothetical GC-MS Parameters for the Methyl Ester Derivative of this compound

| Parameter | Value | Rationale |

| Derivatizing Agent | Methanol | Reacts with the carbonyl chloride to form a stable and volatile methyl ester. |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness | A common, non-polar column suitable for a wide range of compounds. |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas for GC. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte. |

| Oven Program | 100 °C (1 min), then ramp to 280 °C at 15 °C/min | A temperature program to separate the derivative from other volatile components. |

| MS Ionization | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Mass Range | 50-500 amu | Covers the expected mass range of the derivatized compound and its fragments. |

| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |

Applications of 4 Benzylpiperazine 1 Carbonyl Chloride As a Synthetic Intermediate and Building Block

Synthesis of Pharmacologically Relevant Compounds and Lead Structures

The benzylpiperazine core is a privileged scaffold in drug discovery, appearing in numerous compounds across various therapeutic areas. The reactivity of the carbonyl chloride group in 4-benzylpiperazine-1-carbonyl chloride allows for facile derivatization, enabling the systematic exploration of chemical space to develop potent and selective modulators of biological targets.

The benzylpiperazine scaffold is a key structural feature in the design of potent inhibitors of human carbonic anhydrases (hCAs), a family of metalloenzymes crucial to various physiological processes. While direct synthesis from this compound is not extensively documented in readily available literature, the development of 2-benzylpiperazine (B1268327) derivatives highlights the significance of this core structure. nih.gov In these studies, the piperazine (B1678402) nitrogen is typically functionalized with a sulfamoylbenzamide group, which acts as the crucial zinc-binding moiety responsible for inhibiting the enzyme. nih.gov

Derivatives have been synthesized and evaluated for their inhibitory action against several physiologically relevant hCA isoforms, including hCA I, II, IV, and IX. nih.gov Certain compounds have demonstrated significant efficacy in rabbit models of glaucoma by reducing intraocular pressure, underscoring their potential for further clinical development. nih.gov The binding modes of these benzylpiperazine-based inhibitors have been elucidated through X-ray crystallography and molecular modeling, providing a rational basis for the design of next-generation inhibitors with improved potency and isoform selectivity. nih.gov

This compound is an important precursor for the synthesis of ligands targeting sigma (σ) receptors, which are implicated in a range of neurological and psychiatric disorders. The benzylpiperazine framework is a common feature in a large number of compounds that exhibit high affinity for σ receptors. nih.gov

Research has focused on synthesizing and evaluating various 4-benzylpiperazine ligands as potential imaging agents for the σ-1 receptor. nih.gov By reacting 1-benzylpiperazine (B3395278) with appropriately substituted benzyl (B1604629) halides or other electrophiles, researchers have developed ligands with low nanomolar affinity for σ-1 receptors and high selectivity over the σ-2 subtype. nih.govnih.gov For example, radioiodinated derivatives have been prepared and shown to exhibit favorable properties for in vivo imaging, such as high brain uptake and specific binding to σ-1 receptors in biodistribution studies. nih.gov These findings validate the utility of the 4-benzylpiperazine scaffold in creating potent and selective tools for studying sigma receptor function and for the potential development of diagnostics and therapeutics. nih.gov

Table 1: Sigma Receptor Binding Affinities of Representative Benzylpiperazine Ligands

| Compound | σ-1 Ki (nM) | σ-2 Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| BP-CH3 | 0.43 | 40 | 93 |

| BP-F | 0.91 | 61 | 67 |

| BP-Br | 0.65 | 55 | 85 |

| BP-I | 0.58 | 42 | 72 |

Source: Synthesized from data in PubMed. nih.gov

The 4-benzylpiperazine-1-carbonyl moiety is a critical component in the structure of potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage repair process and a major target in cancer therapy. mdpi.comnih.gov The most prominent example is Olaparib (AZD2281), a clinically approved PARP inhibitor used in the treatment of cancers with BRCA1/BRCA2 mutations. mdpi.comresearchgate.net

The chemical structure of Olaparib is 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one. mdpi.com Its synthesis involves the coupling of a piperazine derivative with a phthalazinone core. The piperazine-1-carbonyl fragment, which can be conceptually derived from a precursor like this compound, plays a crucial role in the molecule's ability to bind to the PARP enzyme. Olaparib is a single-digit nanomolar inhibitor of both PARP-1 and PARP-2 and has demonstrated significant activity in preclinical and clinical settings. mdpi.comnih.gov

Table 2: Inhibitory Activity of Olaparib against PARP Enzymes

| Enzyme | IC50 (nM) |

|---|---|

| PARP-1 | 5 |

Source: Synthesized from data in New Drug Approvals. researchgate.net

Derivatives of this compound are utilized in the synthesis of novel neuroprotective agents. By combining the benzylpiperazine moiety with other pharmacologically active scaffolds, such as edaravone (B1671096), researchers have developed compounds with significant potential for treating conditions like cerebral ischemic stroke. nih.gov

In one study, new edaravone derivatives incorporating a benzylpiperazine group were designed and synthesized. nih.gov These compounds were evaluated for their neuroprotective effects both in vitro, against H₂O₂-induced cell damage, and in vivo, in mouse models of acute cerebral ischemia. Several of the synthesized compounds showed significant protective effects on cell viability and were able to prolong the survival time of mice subjected to cerebral ischemia, identifying them as promising lead compounds for the development of new neuroprotective therapies. nih.gov

The versatility of the this compound scaffold extends to various other therapeutic areas, primarily in oncology.

Mcl-1 Inhibitors: Benzylpiperazine derivatives have been designed and synthesized as selective binders of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family. nih.gov Mcl-1 is a key target in cancer therapy, and its overexpression is linked to tumor survival and resistance to treatment. researchgate.net Researchers have successfully identified benzylpiperazine-based compounds that exhibit micromolar binding affinity and high selectivity for Mcl-1 over other Bcl-2 family proteins like Bcl-xL and Bcl-2. nih.gov One of the most potent compounds demonstrated a Ki value of 0.18 μM for Mcl-1, providing a valuable lead for the development of more potent and selective Mcl-1 inhibitors. nih.gov

General Anticancer Agents: The piperazine ring is a common feature in many FDA-approved anticancer drugs. nih.gov The benzylpiperazine scaffold has been incorporated into novel conjugates with natural products, such as the Vinca alkaloid vindoline, to create potent anticancer agents. nih.govmdpi.com These new derivatives have shown significant antiproliferative effects against a wide range of human tumor cell lines, with some compounds exhibiting low micromolar growth inhibition (GI₅₀) values. nih.gov For instance, a conjugate containing a [4-(trifluoromethyl)benzyl]piperazine moiety was particularly effective against a breast cancer cell line (MDA-MB-468) with a GI₅₀ of 1.00 μM. nih.gov

Role in Supramolecular Chemistry and Materials Science

Beyond its applications in medicinal chemistry, the benzylpiperazine framework is finding use in the field of materials science, particularly in the development of molecularly imprinted polymers (MIPs) and metal-organic frameworks (MOFs).

Molecularly Imprinted Polymers (MIPs): Benzylpiperazine (BZP) has been used as a template molecule for the creation of MIPs, which are synthetic polymers with tailor-made recognition sites for a specific target molecule. nih.govmdpi.com Both non-covalent (self-assembly) and semi-covalent approaches have been employed to prepare BZP-specific MIPs. mdpi.com In the semi-covalent method, a derivative, benzylpiperazine (4-vinylphenyl) carbamate (B1207046), is synthesized and used as a template-monomer adduct. nih.govmdpi.com These polymers exhibit a strong affinity and selectivity for BZP, demonstrating their potential application in areas such as selective extraction, sensing, and purification of BZP and related compounds from complex mixtures. mdpi.com

Metal-Organic Frameworks (MOFs): The piperazine ring, a core component of the subject compound, has been used as a functionalizing group in the design of novel MOFs. nih.gov MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. By incorporating a piperazine-functionalized ligand, such as 5,5'-(piperazine-1,4-diyl)diisophthalic acid, researchers have synthesized MOFs with enhanced properties. nih.gov For example, a piperazine-functionalized MOF, NJU-Bai19, exhibited a significantly high methane (B114726) storage capacity, reaching 93.6% of the U.S. Department of Energy's volumetric target. This demonstrates the potential of using benzylpiperazine-derived structures to create advanced porous materials for applications in gas storage and separation. researchgate.netnih.gov

Molecular Imprinting Polymers (MIPs) Utilizing Benzylpiperazine Scaffolds

Molecularly imprinted polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. While direct use of this compound in MIP synthesis is not extensively documented in publicly available research, the benzylpiperazine scaffold is a key component in creating MIPs for the detection and separation of specific substances.

A notable approach involves a semi-covalent imprinting technique where a derivative of benzylpiperazine is used as a template-monomer adduct. For instance, research has demonstrated the use of benzylpiperazine (4-vinylphenyl) carbamate in the synthesis of MIPs. newcastle.edu.aumdpi.com In this method, the benzylpiperazine core is covalently bonded to a polymerizable monomer. Following polymerization, the covalent bond is cleaved, leaving behind a recognition site that is sterically and chemically complementary to the original benzylpiperazine template. This approach has been shown to produce MIPs with a high affinity and selectivity for benzylpiperazine. mdpi.com

The performance of these MIPs is influenced by the choice of cross-linker and porogen. Studies have compared different formulations, with results indicating that specific combinations can significantly enhance the imprinting factor and binding capacity of the resulting polymers. newcastle.edu.au

Table 1: Comparison of Benzylpiperazine MIP Performance with Different Cross-linkers

| Cross-linker | Imprinting Factor (IF) | Binding Affinity (Kd) |

|---|---|---|

| EGDMA | 3-7 | Lower affinity |

Note: Data is generalized from findings on benzylpiperazine MIPs and may not be directly representative of all possible formulations.

Potential for Integration into Functional Materials and Responsive Systems

The reactivity of the carbonyl chloride group in this compound makes it a suitable candidate for incorporation into various functional materials and responsive systems. The piperazine ring, with its two nitrogen atoms, can impart unique properties such as pH-responsiveness and metal-ion chelation capabilities to polymers and other materials.

By reacting this compound with polymers containing nucleophilic functional groups (e.g., hydroxyl or amine groups), the benzylpiperazine moiety can be grafted onto the polymer backbone. This modification can alter the material's physical and chemical properties, leading to applications in areas such as:

Smart Drug Delivery: Polymers functionalized with benzylpiperazine could be designed to release a therapeutic agent in response to specific pH changes in the body.

Sensors: The ability of the piperazine group to bind to metal ions could be exploited in the development of chemical sensors for environmental or biological monitoring.

Responsive Coatings: Surfaces coated with polymers containing the benzylpiperazine unit may exhibit changes in properties like wettability or adhesion in response to external stimuli.

While specific examples utilizing this compound are not abundant in current literature, the foundational chemistry of acyl chlorides and the known properties of the piperazine ring strongly support its potential in these advanced applications.

Advanced Organic Synthesis Applications

The structural features of this compound make it a valuable building block in advanced organic synthesis, particularly in the creation of complex molecules with potential biological activity.

Construction of Complex Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the piperazine ring is a common motif in many approved drugs. This compound serves as a reactive precursor for introducing the benzylpiperazine unit into larger, more complex heterocyclic systems. The carbonyl chloride group can readily react with a variety of nucleophiles, enabling the formation of amides, esters, and other linkages.

For example, a related compound, 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride, is recognized as a versatile building block for introducing the piperazine moiety into diverse chemical structures, including pharmaceuticals. nbinno.com This highlights the general utility of piperazine carbonyl chlorides in the synthesis of complex molecules. The benzyl group in this compound can also serve as a protecting group, which can be removed at a later synthetic stage to allow for further functionalization at the nitrogen atom. This strategic flexibility is crucial in the multi-step synthesis of intricate molecular architectures.

Use in Combinatorial Chemistry Libraries for Drug Discovery

Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of related compounds for high-throughput screening in drug discovery. The benzylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.

The liquid-phase combinatorial synthesis of benzylpiperazine libraries has been reported as an efficient method for producing potential drug candidates. nih.gov In such synthetic schemes, a piperazine derivative is systematically reacted with a variety of building blocks to create a library of diverse molecules. This compound is an ideal reagent for this purpose. Its reaction with a library of amines or alcohols would quickly generate a corresponding library of urea (B33335) or carbamate derivatives, each with a common benzylpiperazine core but a different peripheral group.

Table 2: Potential Reactions of this compound in Combinatorial Synthesis

| Reactant Type | Resulting Functional Group | Potential Application |

|---|---|---|

| Primary/Secondary Amines | Urea | CNS agents, antivirals |

| Alcohols/Phenols | Carbamate | Enzyme inhibitors |

This approach allows for the systematic exploration of the structure-activity relationships of benzylpiperazine derivatives, accelerating the identification of lead compounds for new drug development.

Future Research Directions and Unexplored Potential of 4 Benzylpiperazine 1 Carbonyl Chloride

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The pursuit of more efficient and environmentally benign synthetic methods for producing 4-benzylpiperazine-1-carbonyl chloride is a primary research objective. Traditional routes often rely on stoichiometric reagents and chlorinated solvents. Future approaches will likely focus on catalytic and atom-economical processes.

Key research directions include:

Catalytic Carbonylation: Investigating the direct catalytic carbonylation of 1-benzylpiperazine (B3395278) using safer carbon monoxide surrogates. This would circumvent the use of phosgene (B1210022) or its derivatives, which are highly toxic.

Flow Chemistry: The development of continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing.

Green Solvents: Replacing conventional chlorinated solvents like dichloromethane (B109758) with more sustainable alternatives such as 2-methyltetrahydrofuran (B130290) or ionic liquids could significantly reduce the environmental impact of the synthesis. gyanvihar.org

An overview of potential improvements in synthetic efficiency is presented in the table below.

| Metric | Traditional Method | Potential Future Method |

| Primary Reagent | Phosgene or Diphosgene | CO Surrogates, CO2 |

| Catalyst | None (Stoichiometric) | Transition Metal Catalysts |

| Solvent | Dichloromethane | Green Solvents (e.g., MeTHF) |

| Process Type | Batch | Continuous Flow |

| Atom Economy | Low to Moderate | High |

| Safety Profile | Hazardous Reagents | Improved Safety |

Exploration of New Reactivity Patterns and Derivatization Strategies

As a reactive acyl chloride, this compound is primed for a wide range of nucleophilic substitution reactions to create amides, esters, and other derivatives. Future research will likely move beyond predictable reactions to explore more novel transformations.

Potential areas for exploration include:

Palladium-Catalyzed Cross-Coupling: Utilizing the carbonyl chloride moiety in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to directly form ketone derivatives, expanding the range of accessible molecular architectures.

Radical Chemistry: Investigating the potential for the compound to engage in radical-based reactions, opening up pathways to previously inaccessible derivatives.

Multicomponent Reactions: Designing one-pot, multicomponent reactions where this compound acts as a key building block, enabling the rapid assembly of complex molecules from simple precursors. rsc.org This aligns with modern synthetic goals of efficiency and molecular diversity. dntb.gov.ua

Advanced Structural Correlates with Reactivity and Functionality

A deeper understanding of the relationship between the three-dimensional structure of this compound derivatives and their chemical reactivity or biological function is crucial. Advanced analytical and computational techniques will drive this area of research.

Future studies could involve:

High-Resolution Spectroscopy and Crystallography: Detailed analysis of derivatives to precisely map bond lengths, angles, and conformational preferences, which can then be correlated with observed reactivity.

Computational Modeling: Employing quantum chemical calculations to model reaction pathways, predict transition states, and understand the electronic factors governing the compound's reactivity. nih.gov This can help in rationally designing new derivatives with desired properties.

Structure-Activity Relationship (SAR) Studies: For derivatives showing biological potential, systematic modifications and subsequent bioassays can elucidate the key structural features responsible for their activity, a cornerstone of modern medicinal chemistry. researchgate.net

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

Machine learning (ML) and artificial intelligence (AI) are transforming chemical research by enabling the prediction of properties and the design of novel synthetic routes. mdpi.com Applying these tools to this compound and its derivatives could accelerate discovery.

Specific applications might include:

Predictive Modeling: Using ML algorithms to predict the physicochemical properties, reactivity, and potential biological activities of virtual libraries of derivatives before their synthesis, saving time and resources. atomwise.com

Retrosynthesis Planning: Employing AI-powered retrosynthesis software to identify novel and efficient synthetic pathways to complex target molecules derived from this compound.

Reaction Optimization: Utilizing ML models to rapidly optimize reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis and derivatization of the target compound, surpassing traditional, labor-intensive optimization methods.

Investigation into Unconventional Catalytic Approaches and Biocatalysis

Moving beyond traditional catalysis, future research can explore novel catalytic systems, including biocatalysis, for transforming this compound. Enzymes, for instance, offer unparalleled selectivity under mild conditions. biosynth.com

Promising research avenues are:

Photoredox Catalysis: Using light-driven catalytic cycles to access unique reaction pathways and functionalizations that are not achievable with conventional thermal methods.

Enzymatic Derivatization: Screening for hydrolases or transferases that can accept this compound as a substrate to produce enantiomerically pure derivatives, which is highly valuable in pharmaceutical research. rsc.orgchemistryviews.org

Immobilized Catalysts: Developing solid-supported catalysts or enzymes for use in flow reactors, which simplifies catalyst recycling and product purification, contributing to more sustainable chemical production. biosynth.com

The table below outlines a comparison of catalytic approaches.

| Catalyst Type | Advantages | Potential Application |

| Homogeneous Metal | High activity and selectivity | Cross-coupling reactions, carbonylations |

| Photoredox | Access to novel reactivity, mild conditions | Radical-based functionalizations |

| Biocatalysis (Enzymes) | High stereoselectivity, green reaction conditions | Kinetic resolution, synthesis of chiral amides/esters |

| Immobilized Catalysts | Reusability, suitability for flow chemistry | Continuous production of derivatives |

Expanding Applications Beyond Current Scope in Specialized Chemical Fields

While the benzylpiperazine core is well-established in pharmaceuticals, derivatives of this compound could find applications in other specialized areas of chemistry. rsc.orgresearchgate.net

Future exploratory research could target:

Materials Science: Incorporating the benzylpiperazine moiety into polymers or metal-organic frameworks (MOFs) to create materials with unique properties, such as specific gas absorption capabilities or catalytic activity.

Agrochemicals: Designing and screening new derivatives for potential use as herbicides, fungicides, or pesticides, leveraging the known bioactivity of related heterocyclic compounds.

Chemical Probes: Developing fluorescently tagged or biotinylated derivatives to serve as chemical probes for studying biological systems and identifying protein targets.

By systematically exploring these research directions, the scientific community can fully unlock the potential of this compound as a versatile chemical building block for a new generation of molecules and materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-benzylpiperazine-1-carbonyl chloride, and how do reaction conditions impact yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A common route involves reacting 4-benzylpiperazine with phosgene (COCl₂) or thionyl chloride (SOCl₂) under anhydrous conditions. For example, chlorination of the corresponding carboxylic acid using SOCl₂ in dichloromethane at 0–5°C for 2–4 hours achieves >80% yield . Key factors include maintaining low temperatures to suppress side reactions (e.g., hydrolysis) and using molecular sieves to scavenge moisture. Post-synthesis purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, 5% EtOAc in hexane) is critical to isolate high-purity product .

Q. How should researchers optimize storage conditions to preserve this compound stability?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon/nitrogen) in sealed, amber glass vials at –20°C. Desiccants like silica gel or molecular sieves should be included in storage containers. Stability tests show <5% degradation over 6 months under these conditions . Avoid exposure to amines or alcohols, which can trigger nucleophilic substitution.

Advanced Research Questions

Q. How can discrepancies in reported reactivity of this compound under varying pH conditions be resolved?

- Methodological Answer : Contradictory data often arise from pH-dependent hydrolysis kinetics. At pH < 4, the compound undergoes rapid hydrolysis to the carboxylic acid, while at pH 7–9, it reacts selectively with amines (e.g., forming amides). To resolve discrepancies:

- Use buffered reaction media (e.g., phosphate buffer at pH 7.4) for kinetic studies.

- Monitor reaction progress via HPLC or <sup>1</sup>H NMR to quantify intermediates.

- Computational modeling (DFT) predicts activation barriers for hydrolysis vs. substitution, aligning experimental outcomes with theoretical pathways .

Q. What advanced techniques validate the structural integrity of this compound derivatives?

- Methodological Answer :

- X-ray crystallography : Resolve bond lengths and angles (e.g., C=O at 1.21 Å, C-Cl at 1.79 Å) to confirm regiochemistry .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]<sup>+</sup> at m/z 253.0743) ensures molecular formula accuracy.

- IR spectroscopy : Characterize carbonyl stretches (1775–1810 cm⁻¹) and C-Cl vibrations (550–600 cm⁻¹) .

Q. How does steric hindrance from the benzyl group influence nucleophilic substitution kinetics?

- Methodological Answer : The benzyl group at the piperazine N-4 position creates steric bulk, slowing axial attack by nucleophiles. Kinetic studies (e.g., competition experiments with piperazine vs. 4-benzylpiperazine derivatives) show a 3–5x rate reduction. Computational docking (AutoDock Vina) visualizes steric clashes, while Hammett plots correlate substituent effects with reaction rates .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles. Use a fume hood for all procedures.

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (vermiculite).

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists. Inhalation requires immediate fresh air and oxygen therapy if respiratory distress occurs .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for this compound synthesis?

- Methodological Answer : Yield discrepancies stem from:

- Reagent Purity : Impurities in phosgene/SOCl₂ reduce efficiency. Use ≥99% purity reagents and titrate active chloride content.

- Workup Methods : Aqueous workups hydrolyze unreacted starting materials but may degrade the product. Alternative isolation via vacuum distillation (bp 120–125°C at 0.1 mmHg) improves yields to >90% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.